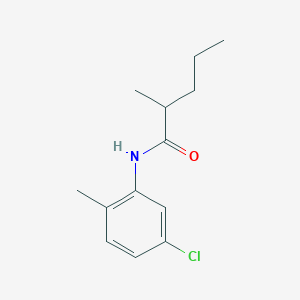![molecular formula C22H22N2O6 B263133 5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has been found to exhibit promising results in the treatment of various diseases.
Wirkmechanismus
5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide exerts its therapeutic effects by selectively inhibiting the activity of BTK, ITK, and JAK3 protein kinases. These kinases are involved in the signaling pathways that regulate the proliferation and survival of cancer cells, as well as the immune response in autoimmune and inflammatory diseases. By inhibiting these kinases, this compound can effectively suppress the growth and survival of cancer cells and modulate the immune response in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been found to exhibit potent antitumor activity in various cancer models, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to modulate the immune response in autoimmune and inflammatory diseases, leading to reduced inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide has several advantages for lab experiments, including its potent inhibitory activity against BTK, ITK, and JAK3 protein kinases, which makes it a valuable tool for studying the role of these kinases in disease pathogenesis. However, its limitations include its low solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for the research on 5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide. One area of interest is the development of more potent and selective inhibitors of BTK, ITK, and JAK3 protein kinases. Another area of interest is the investigation of the combination therapy of this compound with other drugs for enhanced therapeutic efficacy. Additionally, the exploration of the role of this compound in other diseases and the development of novel therapeutic applications is an exciting avenue for future research.
Synthesemethoden
The synthesis of 5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide involves a multi-step process that includes the reaction of 4-aminobenzophenone with 2,3,4-trimethoxybenzoyl chloride, followed by the reaction with furfurylamine. The final product is obtained after purification using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide has been extensively studied for its therapeutic potential in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been found to exhibit potent inhibitory activity against several protein kinases, including BTK, ITK, and JAK3, which are known to play a crucial role in the pathogenesis of these diseases.
Eigenschaften
Molekularformel |
C22H22N2O6 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
5-methyl-N-[4-[(2,3,4-trimethoxybenzoyl)amino]phenyl]furan-3-carboxamide |
InChI |
InChI=1S/C22H22N2O6/c1-13-11-14(12-30-13)21(25)23-15-5-7-16(8-6-15)24-22(26)17-9-10-18(27-2)20(29-4)19(17)28-3/h5-12H,1-4H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
AEVRQWLOVBDGMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)


